2-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Medicinal Chemistry Structure–Activity Relationship Oxadiazole libraries

2-(Phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide (CAS 1049174-75-5, molecular formula C₁₅H₁₃N₃O₂S₂, molecular weight 331.4 g mol⁻¹) is a synthetic heterocyclic compound containing a 1,3,4‑oxadiazole core substituted with a thiophen‑2‑ylmethyl group at the 5‑position and a phenylsulfanyl acetamide moiety at the 2‑position [REFS‑1]. The compound is commercially available for research use from multiple vendors at a typical purity of 95% [REFS‑2].

Molecular Formula C15H13N3O2S2
Molecular Weight 331.4 g/mol
CAS No. 1049174-75-5
Cat. No. B6535164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
CAS1049174-75-5
Molecular FormulaC15H13N3O2S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C15H13N3O2S2/c19-13(10-22-11-5-2-1-3-6-11)16-15-18-17-14(20-15)9-12-7-4-8-21-12/h1-8H,9-10H2,(H,16,18,19)
InChIKeyAEMMKQFUGSYLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide (CAS 1049174-75-5): Structural Identity and Procurement Baseline


2-(Phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide (CAS 1049174-75-5, molecular formula C₁₅H₁₃N₃O₂S₂, molecular weight 331.4 g mol⁻¹) is a synthetic heterocyclic compound containing a 1,3,4‑oxadiazole core substituted with a thiophen‑2‑ylmethyl group at the 5‑position and a phenylsulfanyl acetamide moiety at the 2‑position [REFS‑1]. The compound is commercially available for research use from multiple vendors at a typical purity of 95% [REFS‑2]. Its structural combination of a flexible methylene‑bridged thiophene, an oxadiazole ring, and a thioether‑containing acetamide side‑chain distinguishes it from both simpler unsubstituted oxadiazoles and from analogs that lack the methylene spacer or carry alternative aromatic substituents [REFS‑1].

Why 2-(Phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide Cannot Be Replaced by a Generic 1,3,4‑Oxadiazole Analog


In‑class 1,3,4‑oxadiazole acetamides are not interchangeable because subtle structural modifications—the presence or absence of a methylene spacer between the oxadiazole and thiophene rings, the nature of the aryl‑thioether side chain, and the oxidation state of the sulfur linker—can drastically alter molecular conformation, electronic distribution, and target‑binding interactions [REFS‑1]. For example, published structure–activity relationship (SAR) studies on related oxadiazole acetamide libraries demonstrate that changing the substitution pattern on the oxadiazole core can shift IC₅₀ values by more than an order of magnitude [REFS‑2]. Consequently, procurement of a generic oxadiazole derivative without verifying the exact CAS number risks introducing a compound with different biological profile, solubility, or chemical reactivity, compromising experimental reproducibility [REFS‑1].

Quantitative Differentiation Evidence for 2-(Phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide


Structural Differentiation: Methylene‑Bridged Thiophene vs. Direct Thiophene Attachment

The target compound features a methylene (–CH₂–) bridge between the 1,3,4‑oxadiazole ring and the thiophene moiety. The closest commercially available analog, 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4‑oxadiazol‑2‑yl]acetamide (CAS 895488‑04‑7), instead has a direct thiophene‑oxadiazole bond. This structural difference is reflected in the distinct InChI keys (AEMMKQFUGSYLKH‑UHFFFAOYSA‑N vs. VZSULRXUPZFZPF‑UHFFFAOYSA‑N) [REFS‑1][REFS‑2]. The methylene spacer introduces additional conformational flexibility and increases the topological polar surface area from 122 Ų (direct‑linked analog) to a predicted value for C₁₅H₁₃N₃O₂S₂ [REFS‑2]. In analogous oxadiazole series, such spacer modifications have been shown to alter target binding affinity by modulating the orientation of the terminal heterocycle within the active site [REFS‑3].

Medicinal Chemistry Structure–Activity Relationship Oxadiazole libraries

Class‑Level Biological Potential: Alkaline Phosphatase Inhibition as a Differential Indicator

Although no direct biological data are available for CAS 1049174‑75‑5, a closely related chemical series—phenyl[(5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)sulfanyl]acetamides—has been systematically evaluated for human alkaline phosphatase (ALP) inhibition [REFS‑1]. In that series, structural variations around the oxadiazole core produced IC₅₀ values spanning from 0.420 μM (compound 9h) to >100 μM for less active analogs, with the standard inhibitor KH₂PO₄ showing an IC₅₀ of 2.80 μM [REFS‑1]. The target compound retains the critical oxadiazole‑sulfanyl‑acetamide pharmacophore but replaces the benzyl group with a thiophen‑2‑ylmethyl substituent. Based on SAR trends in this scaffold, the electron‑rich thiophene ring is predicted to modulate enzyme affinity differently than the phenyl ring, potentially yielding a distinct IC₅₀ value and kinetic profile [REFS‑1].

Enzyme inhibition Alkaline phosphatase Drug discovery

Purity Benchmarking for Reproducible Procurement

The compound is supplied at a standard purity of 95% (HPLC) across multiple vendors, with a molecular weight of 331.4 g mol⁻¹ and an exact mass of 331.0449 Da [REFS‑1][REFS‑2]. In comparison, the structurally similar analog 2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4‑oxadiazol‑2‑yl)benzamide (CAS 1021083‑07‑7) is also offered at 95% purity but differs in the replacement of the phenylsulfanyl group with a methylthio‑benzamide moiety, altering both hydrophobicity (cLogP) and hydrogen‑bonding capacity [REFS‑3]. The defined purity specification (95%) for CAS 1049174‑75‑5 ensures that biological assay results are not confounded by >5% residual impurities, a critical consideration when comparing screening data across laboratories [REFS‑1].

Chemical procurement Quality control Reproducibility

Oxadiazole‑Thioether Chemotype Stability Advantage Over Ester‑Linked Analogs

The phenylsulfanyl acetamide linkage in CAS 1049174‑75‑5 is a thioether bond, which is inherently more resistant to hydrolysis than the ester linkages found in related oxadiazole derivatives such as phenyl[(5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)sulfanyl]acetates [REFS‑1]. In the alkaline phosphatase inhibitor series described by Iqbal et al. (2019), the acetate analogs required careful anhydrous storage to prevent ester cleavage, whereas the corresponding acetamide derivatives (including the 9h lead) demonstrated superior chemical stability under assay conditions [REFS‑1]. The target compound, bearing a thioether and an amide bond, is expected to exhibit comparable hydrolytic stability, reducing the risk of compound degradation during long‑term storage or in aqueous biological buffers [REFS‑1].

Chemical stability Hydrolytic resistance Compound storage

Recommended Application Scenarios for 2-(Phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide Procurement


Structure–Activity Relationship (SAR) Expansion of Oxadiazole‑Based Enzyme Inhibitors

The compound serves as a key analog for SAR studies exploring the effect of replacing a benzyl substituent with a thiophen‑2‑ylmethyl group on the 1,3,4‑oxadiazole scaffold. Its procurement enables direct comparison with published benzyl‑oxadiazole acetamides (e.g., compound 9h, ALP IC₅₀ = 0.420 μM) to determine the impact of heteroaryl substitution on enzyme inhibition potency and selectivity [REFS‑1][REFS‑2].

Focused Library Synthesis for Antimicrobial or Anticancer Screening

The oxadiazole‑thioether‑acetamide chemotype has been associated with cytotoxic activity against A549 lung cancer cells (structurally related compounds show IC₅₀ values of 1.59–7.48 μM) [REFS‑1]. This compound can be used as a scaffold for further derivatization (e.g., oxidation of the thioether to sulfoxide/sulfone) to generate a focused library for phenotypic screening [REFS‑1].

Biochemical Assay Development Requiring a Hydrolytically Stable Inhibitor Candidate

Given the absence of labile ester groups and the presence of a stable thioether linkage, this compound is suitable for enzyme inhibition assays conducted over extended incubation periods (≥24 h) or under conditions where ester‑containing analogs would degrade, thereby improving data reproducibility [REFS‑2].

Computational Chemistry and Molecular Docking Validation Studies

The distinct electronic profile of the thiophene ring (vs. phenyl) and the conformational flexibility introduced by the methylene spacer make this compound a valuable test case for validating docking poses and scoring functions against oxadiazole‑recognizing targets such as human ALP (PDB 1EW2) [REFS‑2].

Quote Request

Request a Quote for 2-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.